![molecular formula C19H14N2O3 B5231717 1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- These compounds exhibited moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) in vitro, with IC50 values ranging from 0 μM to 100 μM .
- Researchers have explored structural modifications of Oprea1_302913 to enhance its pharmacological properties. Substituting electron-donating groups and introducing alkyl or aralkyl moieties led to improved antiproliferative activity .
- Oprea1_302913 derivatives exhibited varying potency against different cancer cell lines. Notably, they were more effective against A549 lung cancer cells compared to other cell lines .
Anti-Tumor Activity
Structural Modifications
Cancer Cell Line Specificity
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a quinoline core, such as oprea1_302913, have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline compounds are known to interact with various targets, leading to a range of biological effects . For instance, some quinoline compounds have been found to inhibit DNA gyrase, a type of enzyme that introduces supercoiling into DNA .
Biochemical Pathways
For instance, some quinoline compounds have been found to inhibit the biosynthesis of inosine, a nucleoside that plays a key role in the biosynthesis of nucleic acids .
Pharmacokinetics
Quinoline compounds are known to have good bioavailability due to their ability to permeate bacterial cells .
Result of Action
Quinoline compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Action Environment
The synthesis of quinoline compounds has been found to be influenced by environmental factors such as temperature and light .
properties
IUPAC Name |
1-(4-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-16(13-5-8-14(9-6-13)21(23)24)19-15-4-2-1-3-12(15)7-10-17(19)20-18/h1-10,16H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUAMUQBUJASFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.